![molecular formula C7H11ClN2 B12846080 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B12846080.png)
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride is a chemical compound with the molecular formula C8H13N2Cl. This compound is known for its unique bicyclic structure, which consists of a six-membered ring fused to a three-membered ring. The presence of an amino group and a nitrile group in its structure makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic hexane structure. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with the bicyclic intermediate.
Addition of the Nitrile Group: The nitrile group can be added via a cyanation reaction, where a suitable cyanating agent is used.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups in the compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobicyclo[2.1.1]hexane-1-carboxylate;hydrochloride: This compound has a carboxylate group instead of a nitrile group.
4-Aminobicyclo[2.1.1]hexane-1-methanol;hydrochloride: This compound has a methanol group instead of a nitrile group.
Uniqueness
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride is unique due to the presence of both an amino group and a nitrile group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.
Propiedades
Fórmula molecular |
C7H11ClN2 |
|---|---|
Peso molecular |
158.63 g/mol |
Nombre IUPAC |
4-aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-1-2-7(9,3-6)4-6;/h1-4,9H2;1H |
Clave InChI |
SYQDCOXKWHYAQH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(C2)C#N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


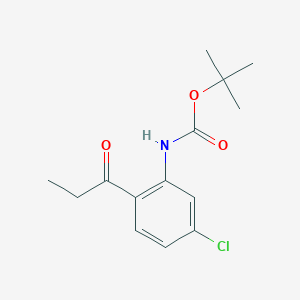

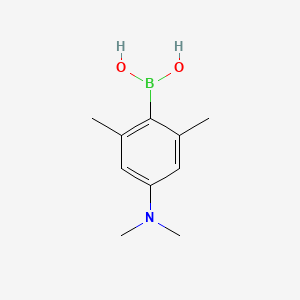

![[2-(2H-1,3-benzodioxol-5-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B12846023.png)
![Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]-2,2,2-trifluoro-N-methyl-](/img/structure/B12846026.png)
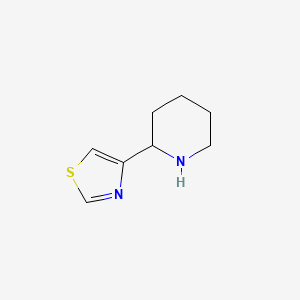

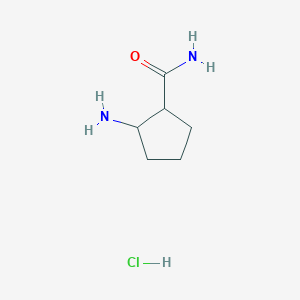
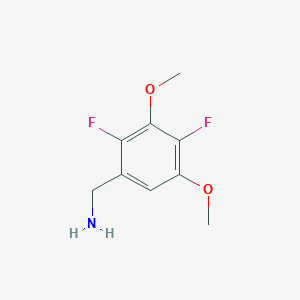


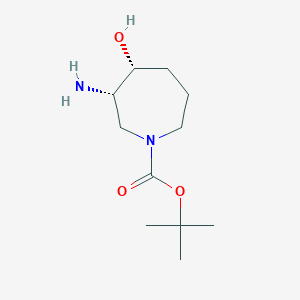
![1,2,3-trimethyl-4,9-dioxo-4,9-dihydro-3H-naphtho[2,3-d]imidazol-1-ium methanesulphonate](/img/structure/B12846078.png)
